molecular formula C14H14FNO3S2 B4439858 5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide

5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide

Cat. No. B4439858
M. Wt: 327.4 g/mol
InChI Key: DDNDFPFRMQSHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as FMMPB or BAY 38-7271 and is a member of the sulfonamide family of compounds.

Mechanism of Action

The mechanism of action of FMMPB is not fully understood, but studies have shown that it inhibits the activity of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer cells and plays a role in tumor growth and survival. By inhibiting the activity of CA IX, FMMPB can prevent the growth of cancer cells.
Biochemical and Physiological Effects
FMMPB has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of FMMPB is that it has a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of FMMPB is that it has a low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on FMMPB. One area of research is to further investigate its anti-tumor activity and potential use in cancer treatment. Another area of research is to explore its potential use in the treatment of inflammatory and pain-related conditions. Additionally, further research is needed to better understand the mechanism of action of FMMPB and its effects on various physiological systems.

Scientific Research Applications

FMMPB has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that FMMPB has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

5-fluoro-2-methoxy-N-(3-methylsulfanylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S2/c1-19-13-7-6-10(15)8-14(13)21(17,18)16-11-4-3-5-12(9-11)20-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNDFPFRMQSHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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